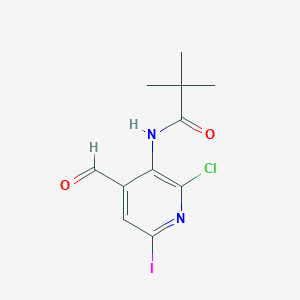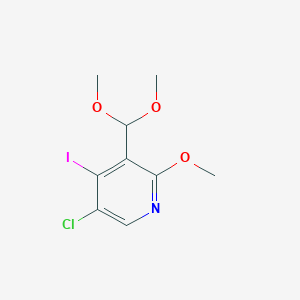![molecular formula C8H5BrN2O2 B1487731 5-Brom-1H-pyrrolo[2,3-b]pyridin-6-carbonsäure CAS No. 1190322-26-9](/img/structure/B1487731.png)
5-Brom-1H-pyrrolo[2,3-b]pyridin-6-carbonsäure
Übersicht
Beschreibung
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von BCL-2-Inhibitoren
Diese Verbindung wird bei der Synthese von Venetoclax verwendet, einem potenten und selektiven BCL-2-Inhibitor . BCL-2-Proteine sind dafür bekannt, den Zelltod (Apoptose) zu regulieren, und ihre Überexpression ist mit vielen Krebsarten verbunden. Durch die Hemmung von BCL-2 hat Venetoclax gezeigt, dass es die Apoptose in Krebszellen induziert, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht.
Entwicklung von PDK1-Inhibitoren
5-BROMO-7-AZAINDOLE-6-CARBOXYLSÄURE wird zur Herstellung von Derivaten verwendet, die als Inhibitoren von PDK1 (3-Phosphoinositid-abhängige Kinase-1) wirken . PDK1 spielt eine entscheidende Rolle in den Signalwegen, die Zellwachstum und -überleben kontrollieren. Inhibitoren, die auf PDK1 abzielen, haben potenzielle Anwendungen bei der Behandlung verschiedener Krebsarten, bei denen diese Signalwege dysreguliert sind.
Antivirale Forschung
Derivate dieser Verbindung haben sich in der antiviralen Forschung als vielversprechend erwiesen. Insbesondere wurden sie bei der Entwicklung von Verbindungen verwendet, die die Replikation von Viren hemmen können, was einen möglichen Weg zur Entwicklung neuer antiviraler Medikamente bietet .
Antibakterielle und antifungale Anwendungen
Forschungen zeigen, dass Pyrrolopyridinderivate, einschließlich derer, die von 5-BROMO-7-AZAINDOLE-6-CARBOXYLSÄURE abgeleitet sind, signifikante antibakterielle und antifungale Aktivitäten aufweisen. Dies macht sie wertvoll bei der Suche nach neuen Antibiotika und Antimykotika, insbesondere in einer Zeit zunehmender Antibiotikaresistenz .
Kinasehemmung zur Krebsbehandlung
Es wurde festgestellt, dass einige Derivate von 5-BROMO-7-AZAINDOLE-6-CARBOXYLSÄURE wirksame Kinaseinhibitoren sind. Kinasen sind Enzyme, die eine Schlüsselrolle in der Zellsignalgebung spielen, und ihre Dysregulation ist oft an Krebs beteiligt. Die Hemmung spezifischer Kinasen kann die Proliferation und das Überleben von Krebszellen stören .
HIV-Eintrittsinhibitoren
Die Verbindung wurde als Reaktant bei der Herstellung von Indolsulfonamiden verwendet, die als HIV-Eintrittsinhibitoren dienen. Diese Inhibitoren können das Eindringen des Virus in Wirtszellen und deren Infektion verhindern, was ein entscheidender Schritt zur Verhinderung einer HIV-Infektion und des Fortschreitens zu AIDS ist .
Gerüste für die Medikamentenentwicklung
Der Azaindol-Kern von 5-BROMO-7-AZAINDOLE-6-CARBOXYLSÄURE dient als Gerüst in der Medikamentenentwicklung. Es ist eine häufige Struktur, die in verschiedenen pharmakologisch aktiven Molekülen vorkommt, darunter Krebsmedikamente wie Venetoclax und Vemurafenib sowie andere therapeutische Mittel .
Behandlungen für kognitive Beeinträchtigungen
Derivate dieser Verbindung werden als potenzielle Behandlungen für kognitive Beeinträchtigungen untersucht. Die Azaindol-Einheit ist ein wichtiges Merkmal in der molekularen Struktur dieser Verbindungen und trägt zu ihrer Aktivität im zentralen Nervensystem bei .
Wirkmechanismus
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been found to exhibit activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds may act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have been found to inhibit the growth of tumor cells while reducing the effect on normal cells .
Biochemische Analyse
Biochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can modulate signaling pathways that are crucial for cell growth, differentiation, and survival .
Cellular Effects
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can inhibit the migration and invasion abilities of cancer cells, thereby reducing their metastatic potential . Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types, which is a critical mechanism for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, by binding to specific kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can prevent the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in laboratory settings are important factors to consider when studying its effects over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, potentially affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is crucial when using this compound in preclinical studies.
Metabolic Pathways
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins can sequester 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can localize to the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, this compound can accumulate in the cytoplasm, where it influences cytoplasmic signaling pathways and metabolic processes .
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHSOLQOJNDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696639 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-26-9 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)


![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)



![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)
![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
